molecular formula C13H16BrNO5 B14119232 ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate

ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate

Cat. No.: B14119232
M. Wt: 346.17 g/mol
InChI Key: FGKJWMZVBFTWHT-VIZOYTHASA-N
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Description

Ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate is an organic compound with the molecular formula C13H16BrNO5. This compound is characterized by the presence of a bromine atom, methoxy groups, and a methoxyiminomethyl group attached to a phenoxyacetate backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate typically involves multiple stepsThe final step involves esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate involves its interaction with specific molecular targets. The bromine atom and methoxyiminomethyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. Pathways involved may include inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromophenyl)acetate
  • Ethyl 2-(4-methoxyphenyl)acetate
  • Ethyl 2-(4-chloro-2-methoxyphenyl)acetate

Uniqueness

Ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate is unique due to the presence of the methoxyiminomethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16BrNO5

Molecular Weight

346.17 g/mol

IUPAC Name

ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate

InChI

InChI=1S/C13H16BrNO5/c1-4-19-12(16)8-20-13-9(7-15-18-3)5-10(14)6-11(13)17-2/h5-7H,4,8H2,1-3H3/b15-7+

InChI Key

FGKJWMZVBFTWHT-VIZOYTHASA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Br)/C=N/OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NOC

Origin of Product

United States

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